molecular formula C14H10BrNO B1280785 2-Benzyloxy-4-bromobenzonitrile CAS No. 693232-03-0

2-Benzyloxy-4-bromobenzonitrile

Cat. No.: B1280785
CAS No.: 693232-03-0
M. Wt: 288.14 g/mol
InChI Key: OVZJRWOAAABUBJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-bromobenzonitrile is an organic compound with the molecular formula C14H10BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a benzyloxy group at the second position and a bromine atom at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-4-bromobenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-bromobenzonitrile with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyloxy group.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromo-4-cyanophenol is reacted with benzylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are increasingly being explored to minimize waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-4-bromobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

2-Benzyloxy-4-bromobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzyloxy-4-bromobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through well-defined reaction pathways. In biological systems, its interactions with molecular targets such as enzymes or receptors are studied to understand its potential therapeutic effects. The presence of the benzyloxy and bromine substituents can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyloxy-4-bromobenzonitrile is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for synthetic and analytical purposes.

Properties

IUPAC Name

4-bromo-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZJRWOAAABUBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477601
Record name 2-Benzyloxy-4-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693232-03-0
Record name 2-Benzyloxy-4-bromobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and molecular formula of 2-benzyloxy-4-bromobenzonitrile?

A1: While the abstract does not provide a structural diagram, we can deduce the structure from the name.

    Q2: What future research could be conducted on this compound?

    A2: Since the provided research [] focuses solely on synthesis, further studies could explore:

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